molecular formula C11H15N3O2 B108245 N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide CAS No. 18934-57-1

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide

Cat. No.: B108245
CAS No.: 18934-57-1
M. Wt: 221.26 g/mol
InChI Key: MOHZWNYYBDQVIW-UHFFFAOYSA-N
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Description

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide is an organic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.2557 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a hydrazino group, and an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide typically involves the reaction of benzylhydrazine with acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydrazine derivatives, and substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-phenyl-2-hydrazino-2-oxoethyl)acetamide
  • N1-(1-methyl-2-hydrazino-2-oxoethyl)acetamide
  • N1-(1-ethyl-2-hydrazino-2-oxoethyl)acetamide

Uniqueness

N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide is unique due to its specific structural features, such as the presence of a benzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHZWNYYBDQVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325052
Record name N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18934-57-1
Record name NSC408369
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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